5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-21-16-14(17(23)22(2)18(21)24)15(12(8-20-16)9-25-3)26-10-11-4-6-13(19)7-5-11/h4-8H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFYPCMVNWDOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)Cl)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrido[2,3-d]pyrimidine core.
- Substituents such as a 4-chlorobenzyl thio group and a methoxymethyl group.
The presence of these functional groups is believed to enhance its biological activity by influencing its interaction with various biological targets.
Biological Activity Overview
The biological activities of pyrido[2,3-d]pyrimidines have been widely studied. The specific compound under review has shown potential in several areas:
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines can act as inhibitors of dihydrofolate reductase (DHFR) , an important enzyme in cancer metabolism. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has shown promising antibacterial activity . In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, derivatives exhibited significant inhibition at low concentrations. This suggests potential as a lead compound for developing new antibacterial agents .
Anti-inflammatory Effects
Pyrido[2,3-d]pyrimidines have also been linked to anti-inflammatory activities . The mechanism is thought to involve the suppression of pro-inflammatory cytokines and modulation of inflammatory pathways .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Mechanism | Reference |
|---|---|---|---|
| Compound A | Anticancer | DHFR Inhibition | |
| Compound B | Antibacterial | Broad-spectrum inhibition | |
| Compound C | Anti-inflammatory | Cytokine modulation |
Case Studies
- Anticancer Study : A study evaluated the effects of pyrido[2,3-d]pyrimidine derivatives on human cancer cell lines. The results showed that certain modifications led to increased potency against breast and lung cancer cells. The mechanism involved the induction of apoptosis through caspase activation .
- Antimicrobial Assessment : In a comparative study, several pyrido[2,3-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated superior activity against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Research has demonstrated that compounds similar to 5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance, studies on thiazolopyridine derivatives have shown potent inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Various derivatives of pyrido[2,3-d]pyrimidines have been evaluated for their cytotoxic effects on cancer cell lines. For example, derivatives have been shown to inhibit cell proliferation in several types of cancer cells .
Enzyme Inhibition
Compounds with similar structural motifs have been investigated as inhibitors of key enzymes involved in cancer progression and other diseases. Specifically, the modulation of phosphoinositide 3-kinases (PI3K) has been highlighted as a therapeutic target . This pathway is crucial in regulating cell growth and survival.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of these compounds. Studies have indicated that modifications to the substituents on the pyrimidine ring can significantly impact biological activity . For example, varying the aromatic groups can enhance potency against specific targets.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of thiazolopyridine derivatives, including those structurally related to our compound of interest. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.21 μM against E. coli, suggesting strong antimicrobial potential .
Case Study 2: Cytotoxicity Assessment
In vitro studies on pyrido[2,3-d]pyrimidine derivatives revealed promising cytotoxic effects against various cancer cell lines. The MTT assay demonstrated that some derivatives could induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer agents.
Table 1: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this pyrido[2,3-d]pyrimidine derivative?
- Methodology:
- Alkylation Strategies: React the core pyrido[2,3-d]pyrimidine scaffold with 4-chlorobenzyl thiol and methoxymethyl groups in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base. This promotes nucleophilic substitution at the 5- and 6-positions .
- Purification: Recrystallize the product from ethanol or use column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity crystals. Monitor reactions via TLC .
- Key Considerations: Ensure anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology:
- 1H/13C NMR: Identify peaks for the 4-chlorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and methoxymethyl group (δ ~3.3–3.5 ppm for OCH3) .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1630–1700 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .
- Mass Spectrometry: Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial activity?
- Methodology:
- In Vitro Assays: Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution to determine MIC values. Compare activity to reference drugs like streptomycin .
- Structure-Activity Relationship (SAR): Compare analogs with varying substituents (e.g., replacing methoxymethyl with methyl or chlorophenyl groups) to assess impact on potency .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and biological efficacy?
- Methodology:
- Computational Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals. This predicts nucleophilic/electrophilic sites and correlates with antimicrobial activity .
- Experimental Validation: Synthesize analogs with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to test steric hindrance effects on enzyme binding .
Q. How can contradictory data in SAR studies (e.g., conflicting bioactivity trends) be resolved?
- Methodology:
- Statistical Modeling: Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent) and identify confounding variables .
- Purity Analysis: Use HPLC to rule out impurities affecting bioactivity. For example, trace solvents (e.g., DMF residues) may inhibit bacterial growth .
Q. What advanced crystallographic techniques elucidate its solid-state structure and intermolecular interactions?
- Methodology:
- Single-Crystal X-ray Diffraction: Resolve dihedral angles between the pyrimidine ring and substituents (e.g., 62–70° for benzyl groups) to assess planarity and packing efficiency .
- Hydrogen Bonding Analysis: Identify weak C–H···O interactions in the crystal lattice, which influence solubility and stability .
Q. What mechanistic studies can clarify its mode of action against bacterial targets?
- Methodology:
- Enzyme Inhibition Assays: Test inhibition of bacterial dihydrofolate reductase (DHFR) or topoisomerase IV using fluorescence-based assays. Compare IC50 values to methotrexate or ciprofloxacin .
- Molecular Docking: Use AutoDock Vina to simulate binding poses in DHFR’s active site. Prioritize residues (e.g., Asp27, Leu28) for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
